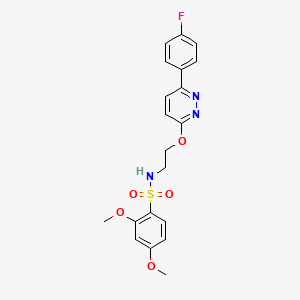

![molecular formula C20H22N4O4S2 B2871893 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 312914-21-9](/img/structure/B2871893.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

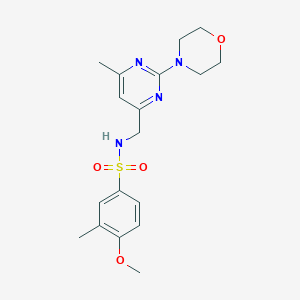

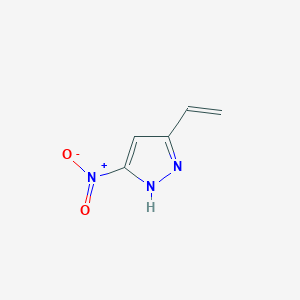

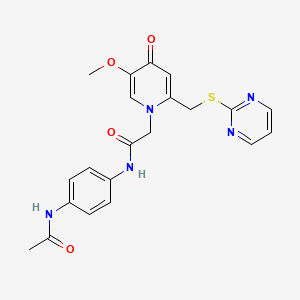

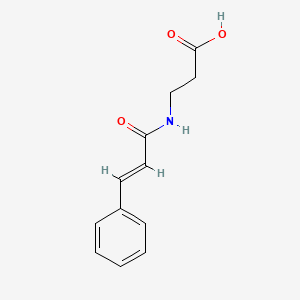

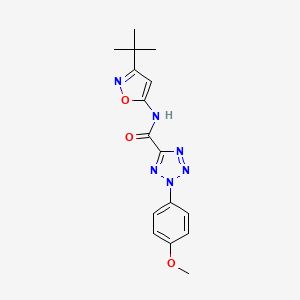

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of similar compounds often involves distorted octahedral geometries around the metal atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been used in the transfer hydrogenation of ketones .Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

- N-(phenylsulfonyl)acetamide derivatives, related to the compound , have shown promise in antimalarial activity. These compounds, including benzo[d]thiazol-2-ylthio derivatives, displayed significant in vitro antimalarial activity and acceptable ADMET properties. Additionally, molecular docking studies revealed their potential against Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2 (Fahim & Ismael, 2021).

Antimicrobial Activities

- Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, which indicates their potential as antimicrobial agents (Anuse et al., 2019).

Antioxidant and Urease Inhibition

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated notable biological activities, including antioxidant, antibacterial, and significant urease inhibition. Molecular docking studies supported their interaction with the non-metallic active site of the urease enzyme (Gull et al., 2016).

Anticancer Applications

- Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for their antitumor activities. Some compounds in this category have shown considerable activity against different cancer cell lines, indicating their potential use in cancer therapy (Yurttaş et al., 2015).

Anti-Inflammatory and Analgesic Properties

- Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some of these compounds exhibited significant activities in this regard (Verma et al., 2014).

Propriétés

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJIFKZLDGRUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)

![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)